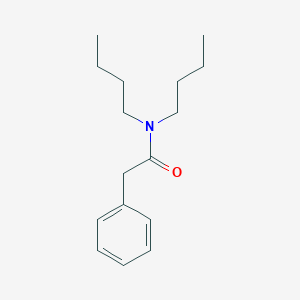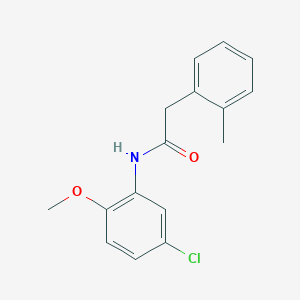
Phenylacetamide, N,N-dibutyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylacetamide, N,N-dibutyl- is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as N-phenylacetyl-N-butylamine and is synthesized through a multistep process. In
Applications De Recherche Scientifique
Phenylacetamide, N,N-dibutyl- has been studied extensively due to its potential applications in various fields. One of the primary applications of this compound is in the field of organic synthesis. It can be used as a reagent in various reactions, including the synthesis of other organic compounds. Additionally, it has been studied for its potential use in the development of new drugs.
Mécanisme D'action
The mechanism of action of Phenylacetamide, N,N-dibutyl- is not well understood. However, it is believed to act as a modulator of the GABA receptor. This receptor is responsible for the inhibition of neurotransmitter release in the brain, and its modulation can lead to changes in brain function.
Biochemical and Physiological Effects
Phenylacetamide, N,N-dibutyl- has been shown to have various biochemical and physiological effects. It has been found to have anxiolytic and sedative effects in animal models. Additionally, it has been shown to have anticonvulsant properties and can reduce the severity of seizures in animal models. It has also been studied for its potential use in the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of Phenylacetamide, N,N-dibutyl- is its ease of synthesis. Additionally, it is relatively stable and can be stored for extended periods without degradation. However, its mechanism of action is not well understood, and its effects can vary depending on the dose and route of administration. Additionally, it has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Orientations Futures
There are several potential future directions for the study of Phenylacetamide, N,N-dibutyl-. One of the primary areas of interest is in the development of new drugs that target the GABA receptor. Additionally, it may have potential applications in the treatment of various neurological disorders, including anxiety, depression, and epilepsy. Further studies are needed to better understand its mechanism of action and to determine its safety and efficacy in humans.
Conclusion
In conclusion, Phenylacetamide, N,N-dibutyl- is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is synthesized through a multistep process and has been studied extensively for its potential use in organic synthesis and drug development. Its mechanism of action is not well understood, but it is believed to act as a modulator of the GABA receptor. It has various biochemical and physiological effects and has potential applications in the treatment of various neurological disorders. Further studies are needed to better understand its mechanism of action and to determine its safety and efficacy in humans.
Méthodes De Synthèse
Phenylacetamide, N,N-dibutyl- is synthesized through a multistep process that involves the reaction of butylamine with phenylacetyl chloride. The reaction results in the formation of N-phenylacetyl-N-butylamine, which is then subjected to further reactions to obtain the final product. This synthesis method is well-established, and the compound can be obtained in high yields with high purity.
Propriétés
Formule moléculaire |
C16H25NO |
|---|---|
Poids moléculaire |
247.38 g/mol |
Nom IUPAC |
N,N-dibutyl-2-phenylacetamide |
InChI |
InChI=1S/C16H25NO/c1-3-5-12-17(13-6-4-2)16(18)14-15-10-8-7-9-11-15/h7-11H,3-6,12-14H2,1-2H3 |
Clé InChI |
KNKHTVMCLHDUNM-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)CC1=CC=CC=C1 |
SMILES canonique |
CCCCN(CCCC)C(=O)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,5-dichloro-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B245781.png)


![Ethyl [5-(4-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B245797.png)
![Dimethyl 5-[(5-bromo-2-chlorobenzoyl)amino]isophthalate](/img/structure/B245801.png)







